molecular formula C10H17ClN2O2 B1413357 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride CAS No. 2108724-05-4

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride

Cat. No.: B1413357
CAS No.: 2108724-05-4
M. Wt: 232.71 g/mol
InChI Key: PXYKECXDSUGUMX-UHFFFAOYSA-N
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Description

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is a chemical compound commonly used in scientific research. It is known for its role as a buffering agent, helping to maintain a stable pH in biological systems. This compound is particularly useful in experiments that require a stable pH range between 6.1 and 7.5, making it an essential component in many biological and chemical experiments.

Scientific Research Applications

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is widely used in scientific research due to its buffering properties. Some of its applications include:

    Chemistry: Used as a buffering agent in various chemical reactions and analytical techniques.

    Biology: Essential in cell culture, enzyme assays, and protein purification to maintain stable pH conditions.

    Medicine: Utilized in electrophysiology experiments to maintain the pH of recording solutions.

    Industry: Employed in the production of pharmaceuticals and other chemical products where pH stability is crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride typically involves the reaction of piperidine derivatives with isoxazole compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride acts as a buffering agent by accepting or donating protons to maintain a stable pH. It is a zwitterionic molecule, meaning it has both positive and negative charges at different parts of the molecule. This property allows it to act as a good buffer in both acidic and basic conditions. The compound’s ability to stabilize pH is crucial in various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Tris (tris(hydroxymethyl)aminomethane): Another commonly used buffering agent in biological research.

    HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its buffering capacity in a similar pH range.

    MOPS (3-(N-morpholino)propanesulfonic acid): Used in biological and biochemical research for its buffering properties.

Uniqueness

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide temperature range. It is also less likely to interfere with biological processes compared to other buffering agents, making it a preferred choice in many experiments.

Properties

IUPAC Name

2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8;/h7-8,11,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYKECXDSUGUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=C2)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
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2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
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2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
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2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
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2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
Reactant of Route 6
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride

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